4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Description
Properties
IUPAC Name |
4-nitro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQFEINGIVWGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in solvents such as acetonitrile or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst, t-BuOOH as an oxidant, in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol, at room temperature.
Substitution: NaOMe in methanol, at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydroxylamines.
Scientific Research Applications
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and N-oxide functionality play crucial roles in these interactions, potentially leading to the inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Key Comparisons :
- Lipophilicity : Alkyl-substituted derivatives (e.g., trimethyl) are more lipophilic than the bicyclic nitro compound, influencing solubility and membrane permeability.
Multi-Substituted Cyclopenta[b]pyridine Derivatives
describes analogs with aryl and heteroaryl substituents (e.g., thienyl, methoxyphenyl):
- Synthetic Flexibility : Substituents at the 4-position can modulate electronic and steric properties. For example, methoxy groups (-OCH₃) donate electrons, counteracting the nitro group’s electron withdrawal.
Biological Activity
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (CAS Number: 126259-73-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 151.17 g/mol. The compound features a nitro group, which is known to influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H9N2O |
| Molecular Weight | 151.17 g/mol |
| CAS Number | 126259-73-2 |
| LogP | 1.603 |
| PSA | 25.46 Ų |
Synthesis
The synthesis of this compound can be achieved through various methods, including oxidation reactions. One notable method involves the direct oxidation of cyclopentene derivatives using manganese catalysts, which yields high selectivity and efficiency .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-containing heterocycles can inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial DNA synthesis or cell wall integrity .
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. The presence of the nitro group is believed to play a crucial role in inducing apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties are key factors in their neuroprotective activity .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-pyridine derivatives, including those structurally similar to our compound. Results indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of efficacy .
- Cytotoxicity Assays : In a study examining the cytotoxic effects on human cancer cell lines, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
- Neuroprotective Activity : An investigation into the neuroprotective effects of related nitrogen-containing heterocycles found that these compounds significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, and how are intermediates characterized?
- Methodological Answer: The compound is typically synthesized via cyclocondensation of nitro-substituted precursors with cyclic ketones (e.g., cyclopentanone derivatives) under acidic or thermal conditions. Key intermediates, such as 2-(3-oxo-3-(thiophen-3-yl)propyl)cyclopentanone analogs, are characterized using IR spectroscopy (C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR (δ 1.8–3.5 ppm for cyclopentane protons), and elemental analysis (e.g., C: 74.23%, N: 4.56% via combustion analysis) .
Q. How is regioselectivity controlled during nitro-group introduction on the cyclopenta[b]pyridine core?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Nitration at the 4-position is favored due to the electron-donating effects of the fused cyclopentane ring, directing electrophilic attack. Computational modeling (e.g., DFT calculations) can predict reactive sites, validated by comparing experimental ¹H NMR shifts (e.g., nitro-group deshielding at δ 8.2–8.5 ppm) .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for nitro-substituted derivatives?
- Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Use variable-temperature NMR to identify conformational flexibility. Cross-validate with X-ray crystallography (if crystalline) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For example, cyclopenta[b]pyridine derivatives exhibit distinct NOESY correlations (e.g., H4–H7 coupling) to resolve spatial ambiguities .
Q. What strategies improve the stability of this compound under acidic/thermal conditions?
- Methodological Answer: Stability is enhanced by derivatization at the 5H position. For instance, introducing electron-withdrawing groups (e.g., carbonitrile at C3) reduces ring strain. Accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring (retention time shifts <2%) confirms degradation pathways. Storage under inert gas (N₂/Ar) at 2–8°C minimizes oxidation .
Q. How can green chemistry metrics optimize the scalability of this compound’s synthesis?
- Methodological Answer: Evaluate atom economy (AE) and reaction mass efficiency (RME). For example, a high-pressure-assisted synthesis using NH₄OAc in acetic acid achieves 98% yield with AE = 89.16% and E-factor = 0.12 (minimal waste). Solvent recovery (e.g., dioxane/DMF mixtures) further improves sustainability .
Data-Driven Challenges
Q. What analytical techniques best resolve isomeric impurities in nitro-cyclopenta[b]pyridine derivatives?
- Methodological Answer: Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) separates enantiomers, while LC-MS/MS identifies isobaric impurities. For diastereomers, 2D NMR (e.g., HSQC, HMBC) maps through-space and through-bond correlations (e.g., J-coupling between C4-NO₂ and H7 protons) .
Q. How do steric effects from fused rings influence the reactivity of the nitro group in cross-coupling reactions?
- Methodological Answer: Steric hindrance from the cyclopentane ring limits Buchwald–Hartwig amination efficiency. Switch to palladium/Xantphos catalysts with microwave irradiation (120°C, 30 min) to improve coupling yields. Monitor reaction progress via in situ IR (disappearance of NO₂ stretching at 1520 cm⁻¹) .
Advanced Functionalization
Q. What are the challenges in achieving selective C–H functionalization on the cyclopenta[b]pyridine core?
- Methodological Answer: The electron-deficient nitro group deactivates the ring toward electrophilic substitution. Use directing groups (e.g., pyridinyl auxiliaries) or transition-metal catalysis (e.g., Ru(II)-mediated C–H activation) to target C2 or C7 positions. Kinetic studies (time-resolved UV-Vis) confirm intermediate formation .
Q. How does the 1-oxide moiety influence the compound’s redox behavior in catalytic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
